molecular formula C8H7FN2O B13005089 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile

Katalognummer: B13005089
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: RGYXHPLBDDLPBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2O It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with an appropriate amine and a cyanide source. One common method includes the use of sodium cyanide in the presence of a suitable solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group and the nitrile moiety can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

    2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride: Similar in structure but with an acetic acid group instead of a nitrile group.

    2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol: Contains an ethanol group instead of a nitrile group.

Uniqueness: The combination of the amino, fluoro, and nitrile functionalities makes it a versatile compound for various chemical transformations and research applications .

Eigenschaften

Molekularformel

C8H7FN2O

Molekulargewicht

166.15 g/mol

IUPAC-Name

2-amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-8(12)6(3-5)7(11)4-10/h1-3,7,12H,11H2

InChI-Schlüssel

RGYXHPLBDDLPBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(C#N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.